molecular formula C10H11ClF2O B8029713 2-Butoxy-4-chloro-1,3-difluorobenzene

2-Butoxy-4-chloro-1,3-difluorobenzene

Cat. No.: B8029713
M. Wt: 220.64 g/mol
InChI Key: PUSJRXHLFNCLJI-UHFFFAOYSA-N
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Description

2-Butoxy-4-chloro-1,3-difluorobenzene is a halogenated aromatic compound with the molecular formula C10H11ClF2O. It is characterized by the presence of butoxy, chloro, and difluoro substituents on a benzene ring. This compound is used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4-chloro-1,3-difluorobenzene typically involves the halogenation and alkylation of benzene derivatives. One common method includes the reaction of 4-chloro-1,3-difluorobenzene with butanol in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-chloro-1,3-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of butoxybenzaldehyde or butoxybenzoic acid.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

2-Butoxy-4-chloro-1,3-difluorobenzene is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Butoxy-4-chloro-1,3-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butoxy-4-chloro-1,3-difluorobenzene shares similarities with other halogenated aromatic compounds, such as:

Uniqueness

The unique combination of butoxy, chloro, and difluoro substituents on the benzene ring imparts distinct chemical properties to this compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-butoxy-1-chloro-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2O/c1-2-3-6-14-10-8(12)5-4-7(11)9(10)13/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSJRXHLFNCLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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